(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
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Overview
Description
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a commercially available precursor such as 4-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the synthesis may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a metal catalyst under hydrogen pressure to reduce the intermediate compounds.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluoro-3-methoxyphenyl)ethanamine: The enantiomer of the compound with potentially different biological activities.
1-(4-Fluoro-3-methoxyphenyl)propanamine: A similar compound with an additional carbon in the side chain.
1-(4-Fluoro-3-methoxyphenyl)butanamine: Another analog with a longer side chain.
Uniqueness
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQFKDHMDFLHO-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660898 |
Source
|
Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-59-5 |
Source
|
Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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